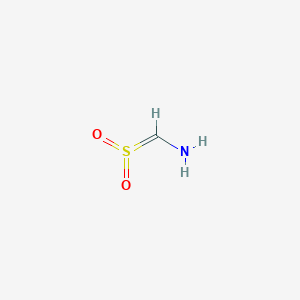![molecular formula C17H23NO4 B15171608 diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate CAS No. 921600-24-0](/img/structure/B15171608.png)
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a synthetic organic compound. Azetidines are known for their biological activity and versatility in medicinal chemistry. The compound features a unique azetidine ring, and its ester groups can engage in various chemical reactions, making it valuable for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate typically starts with the azetidine ring formation. One common route involves a cyclization reaction of a suitable 1,2-diamine precursor with a diester derivative. Reaction conditions vary depending on the specific starting materials, but often include the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: Industrially, the production of this compound can involve scalable procedures that focus on maximizing yield and purity. This often means optimizing the reaction conditions, such as temperature control, solvent selection, and reaction time. Continuous-flow reactors are sometimes used for their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the phenylethyl group.
Reduction: Reductive reactions can target the azetidine ring or ester groups.
Substitution: Nucleophilic substitution reactions can modify the ester groups or the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Lithium aluminum hydride (LiAlH₄) for ester reduction, or catalytic hydrogenation (H₂, Pd/C).
Substitution: Alkyl halides for alkylation, or acyl chlorides for acylation under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reactions but can include hydrolyzed carboxylic acids from ester cleavage, alcohols from ester reduction, and various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for more complex molecules.
Acts as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
Investigated for potential pharmaceutical applications due to its azetidine ring.
Studied in drug discovery for its potential bioactivity against various biological targets.
Industry:
Used in the synthesis of polymers and advanced materials.
Employed in fine chemical synthesis and agrochemical research.
Wirkmechanismus
Mechanism: The compound exerts its effects through its interactions with molecular targets, often through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces.
Molecular Targets and Pathways:
Targets enzymes or receptors in biological systems.
Modulates biochemical pathways by either inhibiting or activating specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Diethyl azetidine-2,2-dicarboxylate: Similar structure but without the phenylethyl group.
1-Phenylethyl azetidine: Lacks the ester groups present in diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate.
Uniqueness: this compound stands out due to its specific functional groups that provide unique chemical reactivity and potential bioactivity compared to its analogs. These structural features make it a valuable compound for a range of applications in synthetic chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
921600-24-0 |
|---|---|
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-4-21-15(19)17(16(20)22-5-2)11-12-18(17)13(3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
IHPPWJXXAWRTGC-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)C1(CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1(CCN1C(C)C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





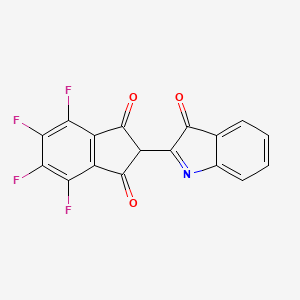
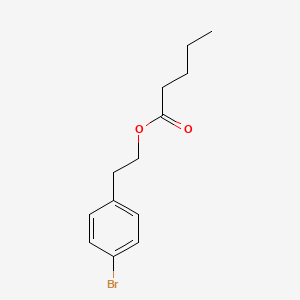
![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
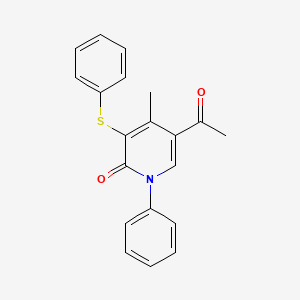
![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
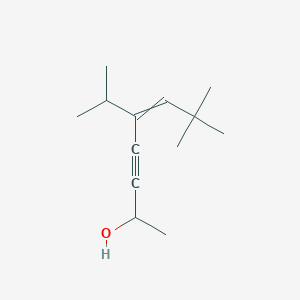
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
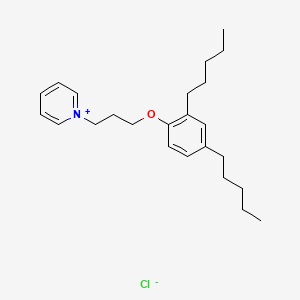
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
